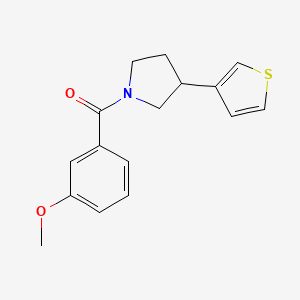

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyrrolidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

Oxidation: Formation of (3-hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone.

Reduction: Formation of (3-methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the methoxy and thiophene groups enhances biological activity, making these compounds promising candidates for further development in cancer therapy.

1.2 Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been linked to neuroprotective effects, which may help in conditions such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, these compounds could offer new therapeutic avenues .

Organic Synthesis

2.1 Synthetic Pathways

This compound can be synthesized through various methods involving the reaction of pyrrolidine with substituted phenyl ketones. Recent studies have focused on optimizing synthetic routes to improve yield and purity . The compound serves as a versatile intermediate for synthesizing more complex organic molecules.

2.2 Catalysis

In organic synthesis, this compound has potential applications as a catalyst or catalyst precursor due to its ability to stabilize reactive intermediates. Its effectiveness in catalyzing reactions such as C–C bond formation has been explored, highlighting its utility in developing new synthetic methodologies .

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. The thiophene moiety contributes to improved electrical conductivity and thermal stability, making it suitable for applications in organic electronics and conductive polymers .

3.2 Nanocomposites

Research into nanocomposites utilizing this compound has shown promise in creating materials with enhanced mechanical strength and thermal resistance. These materials are being explored for applications in packaging, coatings, and other industrial uses, where durability and performance are critical .

Case Studies

Mecanismo De Acción

The mechanism of action of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy and thiophenyl groups may facilitate binding to specific enzymes or receptors, while the pyrrolidinyl group could enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Methoxyphenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- (3-Hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- (3-Methoxyphenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone

Uniqueness

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophenyl group on the pyrrolidinyl ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .

Actividad Biológica

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic use, supported by relevant case studies and research findings.

Synthesis

The compound is synthesized through a series of reactions involving starting materials that include 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone. The synthesis typically employs a catalyst such as Ir(ppy)₃ and is conducted under nitrogen atmosphere to ensure optimal reaction conditions. The final product is purified through chromatography and characterized using techniques like NMR and mass spectrometry .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structural motifs. For example, a study on novel compounds revealed strong interactions with target proteins involved in pancreatic cancer pathways, suggesting that modifications to the methanone structure could enhance anticancer efficacy .

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of methoxyphenyl derivatives, which showed promising results in reducing oxidative stress markers in vitro.

- Anticancer Study : A related compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Binding Affinity and Mechanism

The binding affinity of this compound to various biological targets is critical for understanding its mechanism of action. Computational studies suggest that such compounds can effectively interact with serotonin receptors, which could explain their potential antidepressant effects .

Structure-Activity Relationship (SAR)

The structural elements of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKIIQZYAULJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.